molecular formula C18H17N3O2 B11981091 N-(2,4-dimethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide

N-(2,4-dimethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide

Cat. No.: B11981091
M. Wt: 307.3 g/mol
InChI Key: JWJBXZULBCFPBP-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide typically involves the condensation of 2,4-dimethylaniline with a quinazolinone derivative. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced quinazolinone derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: As a potential therapeutic agent for the treatment of various diseases.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and affecting cellular processes. The exact mechanism depends on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives, such as:

  • 2-(4-oxo-3(4H)-quinazolinyl)acetamide
  • N-(2,4-dimethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)ethanamide

Uniqueness

N-(2,4-dimethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is unique due to its specific substitution pattern and the resulting biological activities. Its unique structure allows it to interact with different molecular targets compared to other quinazolinone derivatives.

Properties

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C18H17N3O2/c1-12-7-8-15(13(2)9-12)20-17(22)10-21-11-19-16-6-4-3-5-14(16)18(21)23/h3-9,11H,10H2,1-2H3,(H,20,22)

InChI Key

JWJBXZULBCFPBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=NC3=CC=CC=C3C2=O)C

Origin of Product

United States

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